4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
CAS No.: 2548983-27-1
Cat. No.: VC11835480
Molecular Formula: C21H29N5O
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548983-27-1 |
|---|---|
| Molecular Formula | C21H29N5O |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 4-[6-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
| Standard InChI | InChI=1S/C21H29N5O/c1-17-3-4-19(18(2)15-17)16-24-7-9-25(10-8-24)20-5-6-21(23-22-20)26-11-13-27-14-12-26/h3-6,15H,7-14,16H2,1-2H3 |
| Standard InChI Key | GZOTYOFENXPEMH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)C |
| Canonical SMILES | CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)C |
Introduction
The compound 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic molecule characterized by its unique structural arrangement, which includes a morpholine ring, a pyridazine moiety, and a piperazine group substituted with a dimethylphenyl group. This intricate design suggests potential pharmacological applications, particularly in the fields of neuropharmacology and cardiovascular therapeutics.
Synthesis
The synthesis of 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves several synthetic steps. These steps often require careful optimization of reaction conditions to achieve high yields and purity. The synthesis may involve the use of various solvents and controlled temperatures to facilitate the reaction.
Biological Activities
While specific biological activities of 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine are yet to be fully elucidated, its structural components suggest a promising pharmacological profile. Compounds similar to this, particularly those with piperazine and pyrimidine derivatives, are often studied for their neuroactive properties. The presence of a morpholine ring and a dimethylphenyl substituent on a pyridazine core may enhance its interaction with biological targets, potentially influencing neurotransmitter systems or cardiovascular functions.
Research Findings
Pyridazine derivatives, like the core structure in 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine, have been reported to possess various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties . The incorporation of a piperazine moiety further expands its potential therapeutic applications, as piperazine derivatives are known for their roles in neuropharmacology.
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